N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide
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Overview
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide is a chemical compound with the molecular formula C23H21ClN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide involves its interaction with specific molecular targets, such as cPLA2α. By inhibiting this enzyme, the compound reduces the release of arachidonic acid from phospholipids, thereby decreasing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-Benzoylphenyl)amino]sulfonyl}phenyl-4-chlorobutanamide: Shares a similar structure but with an amino group instead of a sulfamoyl group.
4-Chlorobutanamide derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer its inhibitory activity against cPLA2α. This makes it a valuable compound for research into anti-inflammatory therapies .
Properties
CAS No. |
827576-84-1 |
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Molecular Formula |
C23H21ClN2O4S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-4-chlorobutanamide |
InChI |
InChI=1S/C23H21ClN2O4S/c24-16-6-11-22(27)25-18-12-14-19(15-13-18)31(29,30)26-21-10-5-4-9-20(21)23(28)17-7-2-1-3-8-17/h1-5,7-10,12-15,26H,6,11,16H2,(H,25,27) |
InChI Key |
MIPBNBQWYKSGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCl |
Origin of Product |
United States |
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